molecular formula C4BrF9 B1605430 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane CAS No. 754-43-8

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Cat. No.: B1605430
CAS No.: 754-43-8
M. Wt: 298.93 g/mol
InChI Key: JJSXUJUWEOANEA-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is a fluorinated organic compound with the molecular formula C4HBrF9. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane typically involves the bromination of hexafluoropropane derivatives. One common method is the reaction of hexafluoropropane with bromine in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form hexafluoropropane derivatives.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Applied in the production of specialty chemicals, including surfactants and lubricants

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The compound’s high electronegativity and steric hindrance influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is unique due to its trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSXUJUWEOANEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338638
Record name 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-43-8
Record name 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2-(trifluoromethyl)hexafluoropropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine, 17.25 g (0.108 mol), was added dropwise at 0° to a solution of tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide, prepared by dissolving 33.4 g (0.12 mol) of tri(dimethylamino)sulfonium difluorotrimethylsilicate and 24.0 g (0.12 mol) of perfluoroisobutylene in 75 mL of benzonitrile, then pumping out the by-product fluorotrimethylsilane at reduced pressure. The reaction mixture was evacuated to transfer the volatile reaction product into a cold trap (-78°). Sublimation of the contents of the trap at atmospheric pressure gave 26.11 g (81%) of 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane as a very volatile solid: m.p. (sublimation 49°-51°; 19F NMR (CDCl3) δ -67.6 ppm (s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tri(dimethylamino)sulfonium difluorotrimethylsilicate
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
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2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

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